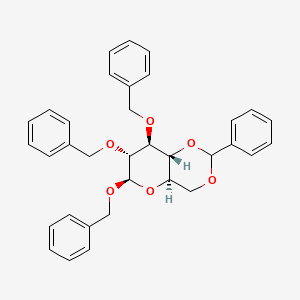

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: is a highly esteemed molecule within the biomedicine domain due to its promising prospects for therapeutic innovations. This compound is extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions, including cancer and autoimmune diseases.

准备方法

The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide . The reaction mixture is stirred, and the residue is evaporated under high vacuum. The resulting product is then dissolved in pyridine and acetic anhydride, followed by further stirring and coevaporation with toluene to yield the desired compound .

化学反应分析

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Glycosylation Reactions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is primarily utilized in glycosylation reactions to synthesize complex carbohydrates and glycoconjugates. Its unique structure allows for selective glycosylation, which is crucial for producing oligosaccharides and polysaccharides with specific biological activities .

Key Findings :

- The compound exhibits high β-selectivity in glycosylation reactions due to the conformational constraints imposed by the benzylidene acetal .

- Studies have shown that it can be effectively used to synthesize various glycosides that are important for drug development and biochemical research .

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of pharmaceutical agents targeting diseases such as cancer and diabetes. Its ability to enhance the therapeutic effectiveness of drugs makes it invaluable in medicinal chemistry.

Case Study :

- In a study by Koto et al., methyl glucoside was converted into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside using controlled heating with benzyl chloride in the presence of sodium hydride. This method demonstrated a high yield and efficiency in producing complex glucosides suitable for further pharmaceutical applications .

作用机制

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in disease processes. For instance, it may inhibit the activity of certain enzymes that are overexpressed in cancer cells, thereby reducing tumor growth.

相似化合物的比较

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside can be compared with other similar compounds, such as:

1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-b-D-glucopyranose: This compound also features benzylidene and benzyl protecting groups but differs in the acetylation of hydroxyl groups.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: This compound has benzyl protecting groups on all hydroxyl groups of the galactopyranose ring.

The uniqueness of this compound lies in its specific configuration and the presence of both benzyl and benzylidene protecting groups, which confer distinct chemical properties and reactivity.

生物活性

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is a complex carbohydrate derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is particularly significant as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates, which are crucial for various biological functions.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- CAS Number : 57783-66-1

The biological activity of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is primarily attributed to its role as a glycosyl donor. This compound can participate in glucosylation reactions, which are essential for the formation of glycosidic bonds in carbohydrates. The presence of benzyl and benzylidene groups enhances its reactivity and stability during synthesis processes.

Biological Activities

- Antimicrobial Activity : Various studies have shown that derivatives of benzylidene glucopyranosides exhibit significant antimicrobial properties against a range of pathogens. The benzene rings in these compounds are thought to contribute to their bioactivity by enhancing membrane permeability or disrupting cellular processes in bacteria .

- Antitumor Properties : Research indicates that compounds similar to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside may possess antitumor activity. The mechanism is believed to involve the inhibition of cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

- Potential Antiviral Effects : Preliminary investigations suggest that this compound may also exhibit antiviral properties, although further research is needed to elucidate its efficacy and mechanisms against specific viral targets .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various pathogenic bacteria | , |

| Antitumor | Inhibits proliferation of cancer cells | , |

| Antiviral | Potential activity against viruses | , |

Case Study: Antimicrobial Screening

A study conducted on a series of glucopyranoside derivatives, including 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response where higher concentrations led to increased inhibition zones in agar diffusion assays .

Case Study: Antitumor Activity

In vitro studies have revealed that 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside can induce apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2. These findings suggest its potential as a therapeutic agent in cancer treatment .

属性

IUPAC Name |

(4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-IOUQCJCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。